3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
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Overview
Description
3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a tetrahydro-1,6-naphthyridine core. It is commonly used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and chlorination of a tetrahydro-1,6-naphthyridine precursor. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are used for electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 1,5-Naphthyridine derivatives
- 1,8-Naphthyridine derivatives
Uniqueness
3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity and potential biological activities compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C8H9BrCl2N2 |
---|---|
Molecular Weight |
283.98 g/mol |
IUPAC Name |
3-bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H8BrClN2.ClH/c9-6-3-5-4-11-2-1-7(5)12-8(6)10;/h3,11H,1-2,4H2;1H |
InChI Key |
AVPZHDRZNKROOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(N=C21)Cl)Br.Cl |
Origin of Product |
United States |
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